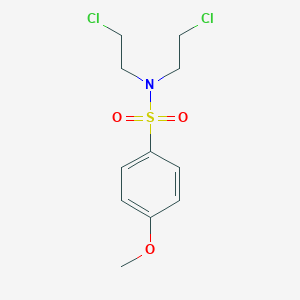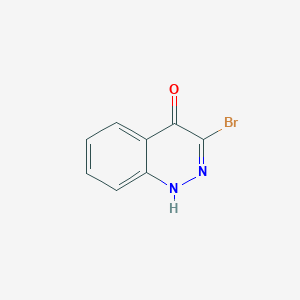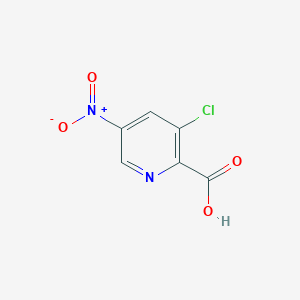![molecular formula C21H14Cl2N2O2 B187741 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5709-01-3](/img/structure/B187741.png)
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as DMXAA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. DMXAA has shown promise in preclinical studies as a potent anti-tumor agent, and its mechanism of action has been the subject of extensive research.
作用機序
The mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is complex and not fully understood. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is thought to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor cells. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
Biochemical and Physiological Effects:
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
実験室実験の利点と制限
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several advantages as a research tool. It is a potent anti-tumor agent and has been shown to enhance the effectiveness of chemotherapy and radiation therapy. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is also relatively easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to the use of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have toxic effects in some animal models, which may limit its use in certain experiments. Additionally, the mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is to further elucidate the mechanism of action of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, which may lead to the development of more effective cancer treatments. Another area of research is to investigate the potential use of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in combination with other anti-cancer agents, such as immunotherapies and targeted therapies. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide in humans.
合成法
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can be synthesized using a multi-step process, which involves the reaction of 2-chloronicotinic acid with 3-methylphenylamine to form an intermediate. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide.
科学的研究の応用
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. 2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
特性
CAS番号 |
5709-01-3 |
|---|---|
製品名 |
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
分子式 |
C21H14Cl2N2O2 |
分子量 |
397.2 g/mol |
IUPAC名 |
2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-4-2-5-13(10-12)21-25-17-11-14(8-9-18(17)27-21)24-20(26)15-6-3-7-16(22)19(15)23/h2-11H,1H3,(H,24,26) |
InChIキー |
XQGJWBXDMTVZDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)



![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)
![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)
![N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B187675.png)
